Ethyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that includes a chlorophenoxy group, a morpholine ring, and a benzoate ester
Preparation Methods
The synthesis of ETHYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenoxyacetic acid and 2-methylpropanamide.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.
Introduction of Morpholine: The intermediate is then reacted with morpholine under specific conditions to introduce the morpholine ring.
Esterification: Finally, the compound is esterified with ethyl benzoate to form the desired product.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
ETHYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain enzymes or receptors, inhibiting their activity.
Comparison with Similar Compounds
ETHYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different applications and mechanisms of action.
The uniqueness of ETHYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H27ClN2O5 |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
ethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H27ClN2O5/c1-4-30-21(27)19-15-17(7-10-20(19)26-11-13-29-14-12-26)25-22(28)23(2,3)31-18-8-5-16(24)6-9-18/h5-10,15H,4,11-14H2,1-3H3,(H,25,28) |
InChI Key |
RXOTVRJIJPIOQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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